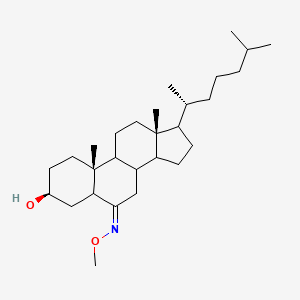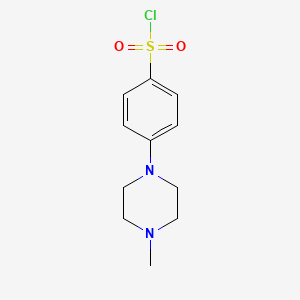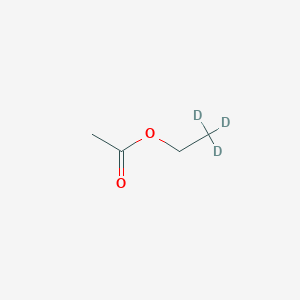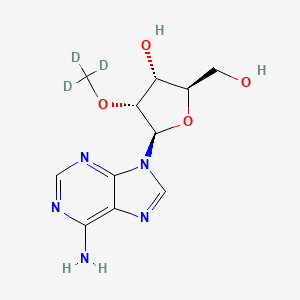
2'-O-Methyl Adenosine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-O-Methyl Adenosine-d3 is a deuterium-labeled analogue of 2’-O-Methyl Adenosine. This compound is a modified nucleoside where the ribose moiety of adenosine is methylated at the 2’ position. The deuterium labeling is used to trace and study the compound in various biochemical and pharmacological processes. This compound is significant in research due to its stability and unique properties, making it a valuable tool in the study of nucleoside derivatives and their applications.
Méthodes De Préparation
The synthesis of 2’-O-Methyl Adenosine-d3 involves several steps:
Esterification: The starting material, adenosine, undergoes esterification with acetic anhydride in the presence of a catalyst in a dimethylformamide (DMF) solvent.
Selective Deprotection: The esterified compound is then selectively deprotected at the 2’ position using a deprotection agent in DMF.
Methylation: The deprotected compound is methylated using methyl iodide or methyl sulfate under alkaline conditions to yield the 2’-O-Methyl derivative.
Deacetylation: The final step involves deacetylation under alkaline conditions to produce 2’-O-Methyl Adenosine-d3.
Analyse Des Réactions Chimiques
2’-O-Methyl Adenosine-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The methyl group at the 2’ position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides. The reactions are usually carried out under controlled temperatures and pH conditions.
Major Products: The major products depend on the type of reaction. .
Applications De Recherche Scientifique
2’-O-Methyl Adenosine-d3 has a wide range of applications in scientific research:
Chemistry: It is used to study the stability and reactivity of nucleoside derivatives.
Biology: The compound is used in the study of RNA modifications and their effects on gene expression and protein synthesis.
Medicine: It is used in the development of antiviral and anticancer drugs by serving as a model compound for nucleoside analogs.
Industry: The compound is used in the production of stable isotope-labeled standards for analytical purposes
Mécanisme D'action
The mechanism of action of 2’-O-Methyl Adenosine-d3 involves its incorporation into RNA molecules, where it affects the stability and function of the RNA. The methylation at the 2’ position of the ribose moiety prevents the RNA from undergoing hydrolysis, thereby stabilizing its structure. This modification can influence the RNA’s interaction with proteins and other molecules, affecting processes such as translation and splicing .
Comparaison Avec Des Composés Similaires
2’-O-Methyl Adenosine-d3 is unique due to its deuterium labeling, which allows for precise tracking in biochemical studies. Similar compounds include:
2’-O-Methyl Adenosine: The non-deuterated form, used in similar applications but without the tracing capability.
N6-Methyladenosine: Another methylated adenosine derivative, but with the methyl group at the nitrogen position.
2’-O-Methyl Inosine: A similar compound with a different base, used in studies of RNA stability and function.
These compounds share some properties but differ in their specific applications and the effects of their modifications.
Propriétés
Formule moléculaire |
C11H15N5O4 |
|---|---|
Poids moléculaire |
284.29 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-(trideuteriomethoxy)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O4/c1-19-8-7(18)5(2-17)20-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1/i1D3 |
Clé InChI |
FPUGCISOLXNPPC-YZLHILBGSA-N |
SMILES isomérique |
[2H]C([2H])([2H])O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
SMILES canonique |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]azanium;chloride](/img/structure/B13445594.png)
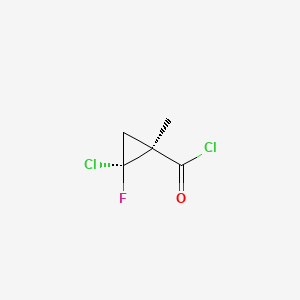
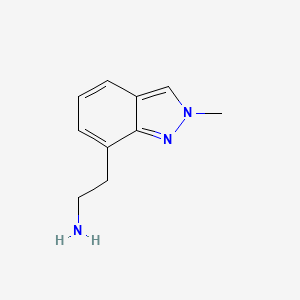
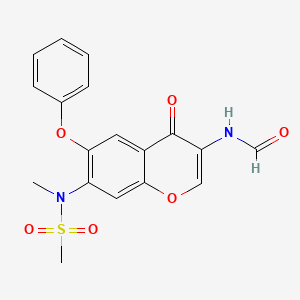

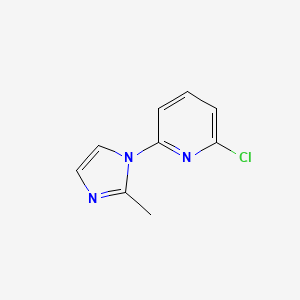
![tert-butyl-diphenyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methoxy]silane](/img/structure/B13445629.png)
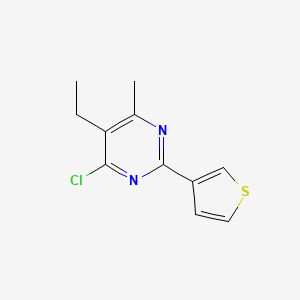
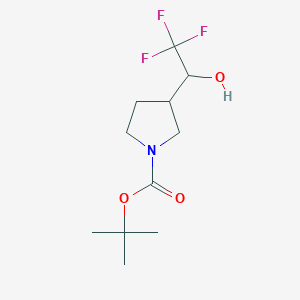
![1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B13445652.png)
